N-Hexadecyl-aniline
Overview
Description
N-Hexadecyl-aniline (NHA) is an aromatic amine compound with a hexadecyl side chain. It is a colorless liquid with a faint odor and is soluble in organic solvents. NHA has a wide range of applications in the chemical, pharmaceutical and cosmetic industries. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, fragrances, and surfactants. NHA is also used as a surfactant in the production of cosmetics and detergents.
Scientific Research Applications
Surfactant Control in Bromination Reactions
N-Hexadecyl-aniline is involved in the bromination of anilines, particularly in the surfactant control of the ortho/para ratio during bromination. This process, which uses surfactants like 1-hexadecylpyridinium tribromide, highlights the role of N-Hexadecyl-aniline in influencing the regioselectivity of brominated products in aqueous suspension at various temperatures (Cerichelli et al., 2006).
Synthesis of Organocyclotriphosphazene Derivatives
In the synthesis of unique organocyclotriphosphazene derivatives incorporating Schiff base groups, N-Hexadecyl-aniline derivatives play a critical role. These derivatives exhibit luminescence properties and large Stoke's shifts, indicating the potential application of N-Hexadecyl-aniline in the field of photophysics and material science (Aslan et al., 2017).
Phase Transition Studies in Mesomorphic Compounds
N-Hexadecyl-aniline is used in the synthesis and characterization of mesomorphic Schiff base compounds. These compounds exhibit liquid crystalline phases and are studied for their phase transition temperatures, showcasing the utility of N-Hexadecyl-aniline in materials science and liquid crystal technology (Rao et al., 2011).
Applications in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, N-Hexadecyl-aniline derivatives are important for synthesizing anilines and their derivatives. These reactions are crucial in the production of heterocycles, natural products, and organic materials, demonstrating the broad chemical application of N-Hexadecyl-aniline in synthesis and material development (Ruiz-Castillo & Buchwald, 2016).
Electrochemical Polymerization and Sensing Applications
N-Hexadecyl-aniline derivatives are used in the electrochemical polymerization processes, yielding polymers with unique optical, electrical, and redox properties. These materials have potential applications in sensing and electronic devices (Kitani et al., 2003).
properties
IUPAC Name |
N-hexadecylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGRINNWXKNJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexadecylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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